Barium metaphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Barium metaphosphate can be synthesized through various methods, including the thermal decomposition of barium bis(hydrogenphosphoramidate) monohydrate, which leads to the formation of barium metaphosphate above 500°C (Sato & Watanabe, 1985). This process illustrates the compound's stability at high temperatures and its formation from precursor materials undergoing thermal decomposition.

Molecular Structure Analysis

The molecular and crystal structure of barium metaphosphate and related compounds have been extensively studied using X-ray diffraction and other spectroscopic methods. For example, the crystal structure of barium adenosine 5'-monophosphate heptahydrate provides insights into the outer-sphere metal-nucleotide complex formation, showcasing the barium ion's coordination to water molecules and its interaction with phosphate groups (Sternglanz et al., 1976).

Chemical Reactions and Properties

Barium metaphosphate participates in various chemical reactions, including complexation with other ions and decomposition under specific conditions. Its thermal behavior and decomposition products have been studied, revealing transitions to other phosphates at elevated temperatures and providing insights into its stability and reactivity (Sato & Watanabe, 1985).

Physical Properties Analysis

The physical properties of barium metaphosphate, such as its thermal stability, glass transition temperature, and expansion characteristics, have been investigated. These studies are crucial for understanding the material's suitability for various applications, including its role in glass and ceramic materials (Hafid et al., 2001).

Chemical Properties Analysis

Barium metaphosphate's chemical properties, including its interactions with other compounds and its behavior in different chemical environments, are of significant interest. For instance, its role in the formation of complex metaphosphate polymers and its interactions with metal ions highlight its versatile chemical nature and its potential for forming structurally diverse materials (Mehrotra & Gupta, 1962).

科学的研究の応用

Low-Melting Glass Formation

- Scientific Field: Material Science

- Summary of Application: The combination of sodium and barium polyphosphate forms a low-melting glass with a high coefficient of thermal expansion . This glass makes seals with low melting metals like aluminium .

- Methods of Application: This mixture is prepared by heating a mixture of diammonium phosphate, sodium carbonate, and barium carbonate .

- Results or Outcomes: The melting point of the glass increases with barium content .

Luminescence Properties

- Scientific Field: Photonics

- Summary of Application: Sodium barium metaphosphate glasses doped with Sm3+ have been studied for their luminescent properties .

- Methods of Application: Glass samples with specific molar compositions were synthesized by conventional melt quenching .

- Results or Outcomes: The Na2O modifier demonstrated greater influence on Sm3+ emission compared to BaO .

Gamma Ray Shielding

- Scientific Field: Radiation Protection

- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used for gamma ray shielding .

Plasma Display Ribs Barrier

- Scientific Field: Display Technology

- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used as a barrier of plasma display ribs .

High-Level Liquid Waste Treatment

- Scientific Field: Waste Management

- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used for the treatment of sulphate-bearing high-level liquid waste .

Flame Retardant

- Scientific Field: Fire Safety

- Summary of Application: Barium metaphosphate is used as a flame retardant .

Getter for Vacuum Tubes

- Scientific Field: Electronics

- Summary of Application: Barium metaphosphate is used as a “getter,” or unwanted gas remover, for vacuum tubes .

Additive to Steel and Cast Iron

- Scientific Field: Metallurgy

- Summary of Application: Barium metaphosphate is used as an additive to steel and cast iron .

Alloyed with Silicon and Aluminum

- Scientific Field: Material Science

- Summary of Application: Barium metaphosphate is alloyed with silicon and aluminum in load-bearing alloys .

Network Depolymerization

- Scientific Field: Chemistry

- Summary of Application: The FTIR spectra analysis reveals a network depolymerization that intensifies with rising BaO concentration .

Glass-Forming Element

- Scientific Field: Material Science

- Summary of Application: Barium metaphosphate transitions from a modifier oxide to a glass-forming element at higher BaO concentrations .

Getter for Vacuum Tubes

- Scientific Field: Electronics

- Summary of Application: Barium metaphosphate is used as a “getter,” or unwanted gas remover, for vacuum tubes .

Additive to Steel and Cast Iron

- Scientific Field: Metallurgy

- Summary of Application: Barium metaphosphate is used as an additive to steel and cast iron .

Alloyed with Silicon and Aluminum

- Scientific Field: Material Science

- Summary of Application: Barium metaphosphate is alloyed with silicon and aluminum in load-bearing alloys .

Network Depolymerization

- Scientific Field: Chemistry

- Summary of Application: The FTIR spectra analysis reveals a network depolymerization that intensifies with rising BaO concentration .

Glass-Forming Element

Safety And Hazards

将来の方向性

There are ongoing studies examining the thermal, structural, and luminescent characteristics of sodium barium metaphosphate glasses doped with Sm3+. These studies focus on the influence of barium substitution on the physical, thermal, optical, and luminescence properties of Sm3±doped metaphosphate glasses .

特性

InChI |

InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJIKBGDNBEQME-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

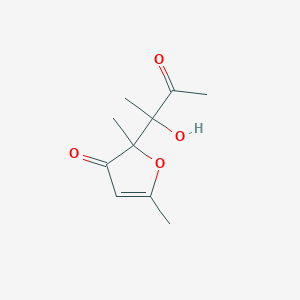

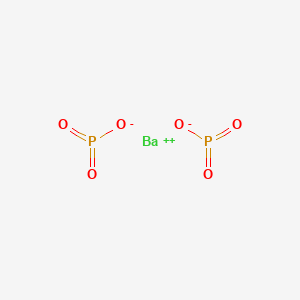

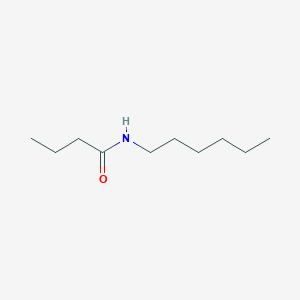

[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872575 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium metaphosphate | |

CAS RN |

13762-83-9 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)